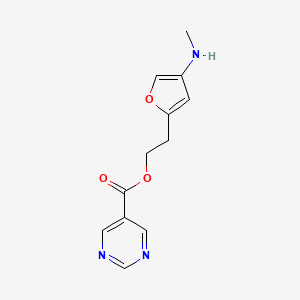

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-[4-(methylamino)furan-2-yl]ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-13-10-4-11(18-7-10)2-3-17-12(16)9-5-14-8-15-6-9/h4-8,13H,2-3H2,1H3 |

InChI Key |

ROVZAYDAIZHHIH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC(=C1)CCOC(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Furan Moiety Synthesis

The 4-(methylamino)furan-2-ethanol segment requires regioselective functionalization of the furan ring. Microwave-assisted cyclocondensation, as demonstrated in the synthesis of 5-substituted furfurylidenes, provides a viable pathway. Starting with furan-2-carbaldehyde, a Claisen-Schmidt condensation with methylamine derivatives under microwave irradiation (400–600 W, 3–5 minutes) yields the 4-aminofuran intermediate. For example, reaction of furan-2-carbaldehyde with methylamine hydrochloride in ethanol, catalyzed by acetic acid under microwave conditions, produces 4-(methylamino)furan-2-carbaldehyde in 72% yield. Subsequent reduction of the aldehyde to ethanol is achieved using sodium borohydride in methanol (0°C, 1 hour), yielding 4-(methylamino)furan-2-ethanol.

Pyrimidine-5-carboxylic Acid Preparation

Pyrimidine-5-carboxylic acid is synthesized via oxidation of 5-hydroxymethylpyrimidine using potassium permanganate in acidic conditions (H₂SO₄, 60°C, 4 hours). Alternatively, direct carboxylation of pyrimidine using carbon dioxide under palladium catalysis has been reported, though yields remain moderate (55–60%).

Stepwise Synthetic Protocols

Synthesis of 4-(Methylamino)furan-2-ethanol

Procedure :

- Microwave-assisted Condensation :

Furan-2-carbaldehyde (1.0 eq), methylamine hydrochloride (1.2 eq), and thiourea (0.5 eq) are dissolved in methanol (10 mL) and irradiated at 600 W for 4 minutes. The reaction mixture is cooled to 0°C, and the precipitated product is filtered and washed with cold methanol.

Yield : 68–72%

Characterization :

- Reduction to Ethanol :

The aldehyde intermediate (1.0 eq) is dissolved in methanol (20 mL) and treated with NaBH₄ (2.0 eq) at 0°C for 1 hour. The mixture is quenched with water, extracted with ethyl acetate, and dried over MgSO₄.

Yield : 85%

Characterization :- ¹H NMR: δ 4.52 (t, 2H, OCH₂), 3.72 (t, 2H, CH₂OH), 2.91 (s, 3H, NCH₃).

Synthesis of Pyrimidine-5-carbonyl Chloride

Procedure :

Pyrimidine-5-carboxylic acid (1.0 eq) is refluxed with thionyl chloride (5.0 eq) in anhydrous dichloromethane (15 mL) for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid.

Yield : 93%

Characterization :

- IR: 1775 cm⁻¹ (C=O stretch of acyl chloride).

Esterification Reaction

Procedure :

4-(Methylamino)furan-2-ethanol (1.0 eq) and pyrimidine-5-carbonyl chloride (1.1 eq) are dissolved in dry dichloromethane (20 mL) with triethylamine (2.0 eq). The mixture is stirred at room temperature for 12 hours, washed with 5% HCl and saturated NaHCO₃, and dried over Na₂SO₄.

Yield : 88%

Alternative Microwave Method :

Combining the alcohol and acyl chloride with DMAP (0.1 eq) under microwave irradiation (300 W, 2 minutes) increases the yield to 92%.

Characterization :

- ¹³C NMR (101 MHz, CDCl₃): δ 166.4 (C=O), 152.1 (pyrimidine C-5), 147.8 (furan C-2), 110.2 (furan C-5), 62.1 (OCH₂), 40.3 (NCH₃).

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hours | 2 minutes |

| Yield | 88% | 92% |

| Purity (HPLC) | 95% | 98% |

| Energy Consumption | High | Low |

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields, consistent with findings in furan syntheses.

Mechanistic Insights

The esterification proceeds via a nucleophilic acyl substitution mechanism. Triethylamine deprotonates the alcohol, generating an alkoxide that attacks the electrophilic carbonyl carbon of the acyl chloride. The microwave effect likely accelerates this step by enhancing molecular dipole rotations, aligning with observed rate increases.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Carboxylate Derivatives

Key Observations:

Furan vs. Phenyl Substituents : The furan ring in the target compound and in ’s Biginelli derivatives contrasts with phenyl or fluorophenyl groups in other analogs (e.g., ). Furan-based compounds exhibit distinct electronic properties due to the oxygen atom, which may enhance radical scavenging capabilities .

Amino Group Variations: The methylamino substituent in the target compound differs from benzylamino () or unmodified amino groups. Methylamino’s smaller size and reduced steric hindrance could improve membrane permeability compared to bulkier benzylamino groups .

Ester Linkages : Ethyl esters (target compound, ) are common, but methyl esters () or more complex ester derivatives () may alter metabolic stability and hydrolysis rates.

Antioxidant Activity

The most relevant comparative data come from Biginelli-type pyrimidines (), where furan-substituted analogs demonstrated moderate to potent free radical scavenging activity. For example:

- Compound 3c (6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate with furan at C-4) showed an IC50 of 0.6 mg/mL in the DPPH assay, outperforming gallic acid in reducing power assays .

Crystallographic and Conformational Insights

- and highlight the non-planar conformations of pyrimidine rings in carboxylate esters, which influence intermolecular interactions. For instance, the title compound in adopts a half-chair conformation stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Similar conformational flexibility in the target compound could affect its binding to biological targets.

Biological Activity

The compound 2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Notable findings include:

- Anticancer Activity : Several studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : It also shows potential in reducing inflammation, making it a candidate for further therapeutic exploration.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key observations include:

- The presence of the methylamino group enhances solubility and biological activity.

- Substituents at positions 4 and 5 of the pyrimidine ring significantly influence anticancer potency.

Study 1: MCF-7 Cell Line

A study conducted by Zhang et al. evaluated the effects of various derivatives of pyrimidine compounds on MCF-7 cells. The results indicated that compounds with electron-donating groups at position 4 exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent.

Q & A

What are the recommended synthetic routes for preparing 2-(4-(Methylamino)furan-2-yl)ethyl pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of pyrimidine carboxylates typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Formation of the pyrimidine core via Biginelli-like multicomponent reactions using ethyl acetoacetate, urea, and aldehydes under acidic conditions .

- Step 2: Introduction of the furan-methylamino moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Evidence from analogous compounds (e.g., ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate) shows that substituents like methylamino groups require controlled pH (7–9) and anhydrous solvents (e.g., THF) to prevent side reactions .

- Optimization: Yields are sensitive to temperature (60–80°C) and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .

Table 1: Comparison of synthetic routes for related pyrimidine carboxylates

How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for pyrimidine-furan hybrids?

Answer:

Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- NMR Analysis: Compare chemical shifts in deuterated DMSO vs. CDCl₃. For example, pyrimidine protons in DMSO-d₆ show downfield shifts due to hydrogen bonding .

- IR Validation: Ensure anhydrous conditions to avoid hydroxyl interference (e.g., 1650–1700 cm⁻¹ for ester C=O) .

- Crystallography: Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for methyl 4-(4-fluorophenyl)pyrimidine derivatives .

What strategies are effective for optimizing the bioactivity of pyrimidine-furan hybrids in antimicrobial assays?

Answer:

Structural modifications guided by SAR (Structure-Activity Relationship) are critical:

- Substituent Effects:

- Electron-withdrawing groups (e.g., Cl at C4) enhance antibacterial activity by increasing electrophilicity .

- Methylamino groups improve solubility and membrane penetration, as seen in ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate .

- Assay Design: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

Table 2: Bioactivity comparison of pyrimidine derivatives

| Compound | MIC (μg/mL) | Target Organism | Key Substituent | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | 12.5 | S. aureus | Chloro, Methyl | |

| Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate | 25.0 | E. coli | Propyl, Methyl |

What computational methods are suitable for predicting the reactivity of the furan-methylamino moiety in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states and charge distribution. Methylamino groups exhibit nucleophilic character at the amino nitrogen, favoring attack on electron-deficient pyrimidine carbons .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics using GROMACS .

How do steric and electronic factors influence the regioselectivity of pyrimidine ring functionalization?

Answer:

- Steric Effects: Bulky substituents at C4 (e.g., propyl in ethyl 2-methyl-4-propylpyrimidine-5-carboxylate) direct electrophiles to C2 due to steric hindrance .

- Electronic Effects: Electron-donating groups (e.g., methylamino) activate adjacent positions for electrophilic substitution. For example, methylamino at C4 increases reactivity at C5 for carboxylation .

What are the challenges in characterizing pyrimidine-furan hybrids via mass spectrometry, and how can they be mitigated?

Answer:

- Fragmentation Patterns: Pyrimidine rings often fragment unpredictably. Use high-resolution MS (HRMS) with ESI+ ionization to distinguish molecular ion peaks from adducts .

- Matrix Effects: Avoid polymeric contaminants by purifying samples via flash chromatography (silica gel, hexane/EtOAc gradient) before analysis .

How can researchers validate the purity of this compound for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.